2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
“2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, thiazoles contribute to overall health and disease prevention .
Analgesic and Anti-Inflammatory Effects
Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. They have been studied for their effectiveness against various pathogens, including bacteria and fungi. Our compound could potentially serve as a basis for developing new antimicrobial drugs .
Antiviral Potential
Thiazoles have shown promise as antiviral agents. While more research is needed, their ability to inhibit viral replication makes them intriguing candidates for antiviral drug development .
Neuroprotective Effects
Certain thiazole derivatives, including our compound, have demonstrated neuroprotective properties. These compounds may help protect neurons from damage, making them relevant in neurodegenerative diseases and brain health .
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential in cancer therapy. Some derivatives exhibit antitumor and cytotoxic effects. For instance, a specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxicity against prostate cancer cells .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, anti-inflammatory, and antitumor targets .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental factors .
properties
IUPAC Name |
2,5-dichloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-9-4-5-11(17)10(7-9)14(21)20-15-19-13(8-22-15)12-3-1-2-6-18-12/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHPJBZFWTXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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